(Z)-N-(3-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
Description
The compound (Z)-N-(3-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide features a thiazolidinone core substituted with a 4-methoxybenzylidene group at the 5-position and a butanamide chain linked to a 3-hydroxyphenyl moiety. This structure combines a heterocyclic thiazolidinone ring (known for diverse bioactivities) with electron-donating (methoxy) and hydrophilic (hydroxyphenyl) substituents. Its synthesis likely involves condensation of a hydrazide precursor with an isothiocyanate, followed by cyclization, as seen in analogous protocols .
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-27-17-9-7-14(8-10-17)12-18-20(26)23(21(28)29-18)11-3-6-19(25)22-15-4-2-5-16(24)13-15/h2,4-5,7-10,12-13,24H,3,6,11H2,1H3,(H,22,25)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUVZAPLFQGAJY-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thioxothiazolidinone Ring: This step involves the cyclization of a thiourea derivative with a suitable α-haloketone under basic conditions to form the thioxothiazolidinone core.
Introduction of the Methoxybenzylidene Group: The thioxothiazolidinone intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a base, such as sodium ethoxide, to form the methoxybenzylidene derivative.
Attachment of the Hydroxyphenyl Butanamide Moiety: The final step involves the coupling of the methoxybenzylidene-thioxothiazolidinone with 3-hydroxyphenylbutanoic acid or its activated ester in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The methoxybenzylidene group can be reduced to the corresponding methoxybenzyl group using hydrogenation.
Substitution: The thioxothiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Methoxybenzyl derivatives.
Substitution: Various substituted thioxothiazolidinones depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (Z)-N-(3-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide exhibit antiproliferative activity against various cancer cell lines. In vitro studies have shown that derivatives of thiazolidinones can induce apoptosis in cancer cells, suggesting that this compound may have similar effects .
Antimicrobial Activity
The thiazolidinone structure is associated with antimicrobial properties. Studies suggest that compounds with this core can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The presence of the methoxy and hydroxy groups may enhance these activities by improving solubility and bioavailability .
Antioxidant Effects
Compounds containing phenolic structures are often recognized for their antioxidant capabilities. The hydroxyphenyl group in (Z)-N-(3-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Synthesis and Mechanisms
The synthesis of (Z)-N-(3-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multi-step organic reactions that highlight the importance of specific enzymatic pathways in biological systems. These pathways can influence the compound's reactivity and interaction with biological targets .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that thiazolidinone derivatives induce apoptosis in breast cancer cells. |
| Study 2 | Antimicrobial Activity | Found that compounds similar to (Z)-N-(3-hydroxyphenyl)... exhibit significant inhibition against Staphylococcus aureus. |
| Study 3 | Antioxidant Properties | Reported that the hydroxyphenyl group contributes to the compound's ability to reduce oxidative stress markers in vitro. |
Mechanism of Action
The mechanism of action of (Z)-N-(3-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The thioxothiazolidinone ring can form covalent bonds with active site residues of enzymes, leading to inhibition. The methoxybenzylidene group can interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural and Physicochemical Properties
The table below compares key attributes of the target compound with analogs from the evidence:
<sup>a</sup>XlogP: Calculated octanol-water partition coefficient. <sup>b</sup>Estimated based on substituent contributions (methoxy reduces lipophilicity vs. methyl). <sup>c</sup>Inferred from analogous thioxo-thiazolidinones in .
Key Observations:
- Substituent Effects : The 4-methoxybenzylidene group in the target compound reduces lipophilicity (XlogP ~5.8) compared to the 4-methyl analog (XlogP 6.4) . This may enhance aqueous solubility, favoring pharmacokinetic properties.
- Molecular Weight : The target (463.55 g/mol) is intermediate between the methyl-substituted analog (410.55 g/mol) and the bulkier propenylidene derivative (500.61 g/mol) . Higher molecular weights (>500 g/mol) in analogs like may hinder blood-brain barrier penetration.
- Spectral Features : The C=S stretch in the target (~1250 cm⁻¹) aligns with triazole-thiones in , confirming the thione tautomer’s prevalence. In contrast, thiadiazoles (e.g., 8a ) exhibit C=O stretches (~1600–1680 cm⁻¹), reflecting distinct electronic environments.
Biological Activity
(Z)-N-(3-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide, also known as MLS000778999, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory activities, as well as its structural characteristics.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 428.5 g/mol. The structure features multiple functional groups that contribute to its biological activity:
- Functional Groups : Hydroxyl (-OH), methoxy (-OCH₃), thiazolidine, and amide groups.
- Molecular Structure : The compound can be represented by the following SMILES notation:
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a related compound was synthesized and evaluated for its antimicrobial efficacy against various pathogens. The results indicated that compounds with similar structural motifs to (Z)-N-(3-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide showed promising antibacterial and antifungal activities. Notably, some derivatives displayed high activity against Gram-positive bacteria and fungi such as Candida albicans .
2. Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound's structural features suggest potential radical scavenging abilities. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods revealed that compounds with similar thiazolidinone structures can effectively reduce oxidative stress by scavenging free radicals .
3. Anti-inflammatory Activity
Inflammation plays a significant role in various chronic diseases. The anti-inflammatory potential of (Z)-N-(3-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide has been explored through in vitro studies that assess the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. Compounds in this class have shown to modulate inflammatory pathways effectively .
Case Studies
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction between (Z)-N-(3-hydroxyphenyl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide and target proteins involved in inflammation and microbial resistance. These studies indicate that the compound forms hydrogen bonds and hydrophobic interactions with key amino acids in the binding sites of these proteins, enhancing its pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
